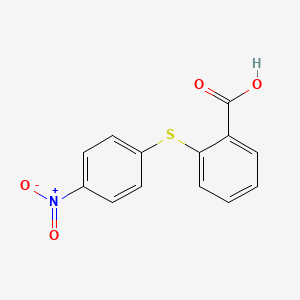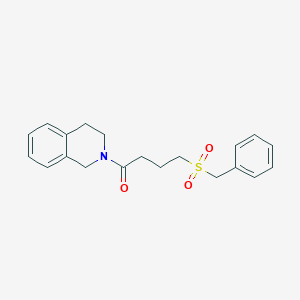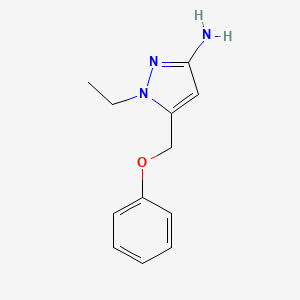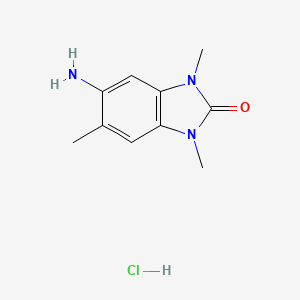
2-(4-Nitrophenylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenylthio)benzoic acid is an organic compound with the molecular formula C13H9NO4S. It is characterized by the presence of a nitrophenylthio group attached to a benzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylthio)benzoic acid typically involves a nucleophilic substitution reaction. One common method starts with the reaction of 2-nitro-4-thiamphenicol benzoic acid with cyanide under carbonitriding conditions in the presence of a catalyst. This reaction produces 2-nitro-4-thiamphenicol cyanophenyl, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of 2-nitro-4-methylsulfonyltoluene as a starting material. This compound undergoes oxidation to form the carboxyl group, followed by nucleophilic substitution and further oxidation to produce the final product. These methods are designed to be efficient, with moderate reaction conditions and shorter reaction times, while minimizing environmental impact .
化学反应分析
Types of Reactions
2-(4-Nitrophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to a carboxyl group.
Reduction: Formation of 2-(4-aminophenylthio)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-(4-Nitrophenylthio)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
作用机制
The mechanism of action of 2-(4-Nitrophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, modulating their activity and leading to various biological outcomes .
相似化合物的比较
Similar Compounds
2-(4-Aminophenylthio)benzoic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-Methylphenylthio)benzoic acid: Similar structure but with a methyl group instead of a nitro group.
2-(4-Chlorophenylthio)benzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(4-Nitrophenylthio)benzoic acid is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-nitrophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNMGYXKADUUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)



![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)


![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2540484.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2540487.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2540488.png)
